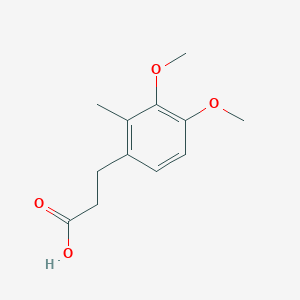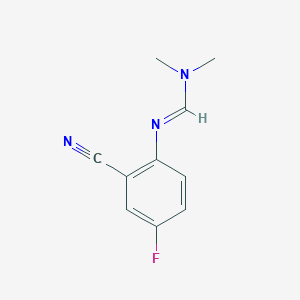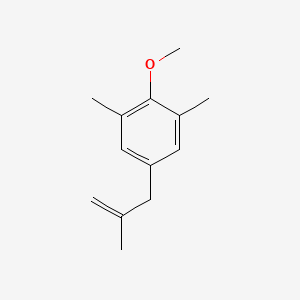
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene is an organic compound characterized by its unique structural features It consists of a propene backbone substituted with a 3,5-dimethyl-4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable alkylating agent under acidic conditions. Another approach is the use of Suzuki–Miyaura coupling, which involves the reaction of 3,5-dimethyl-4-methoxyphenylboronic acid with an appropriate alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones under controlled conditions.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the aromatic ring.
科学研究应用
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This reactivity is influenced by the electron-donating effects of the methoxy and methyl groups on the aromatic ring .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-4-methoxyphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
3,5-Dimethyl-4-methoxybenzaldehyde: An aromatic aldehyde with similar substituents.
3,5-Dimethyl-4-methoxybenzoic acid: An aromatic carboxylic acid derivative.
Uniqueness
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene is unique due to its propene backbone, which imparts distinct reactivity compared to other similar compounds. The presence of both electron-donating methoxy and methyl groups enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-methoxy-1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)6-12-7-10(3)13(14-5)11(4)8-12/h7-8H,1,6H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNBOLXRLGFCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641231 |
Source


|
| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-20-8 |
Source


|
| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
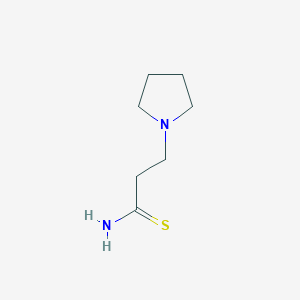
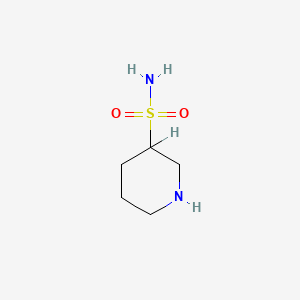
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)

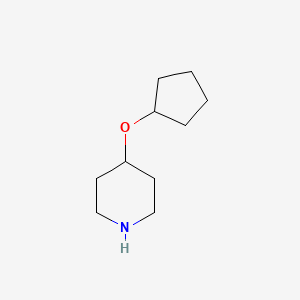
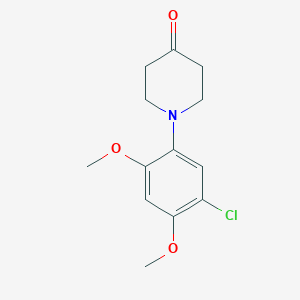
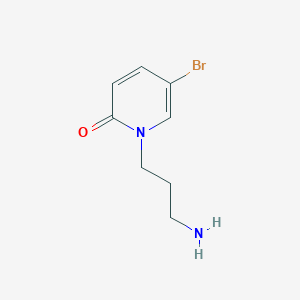
![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)
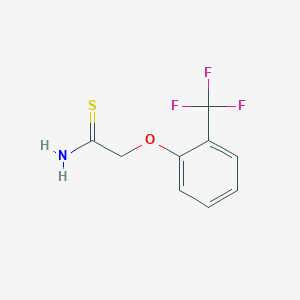
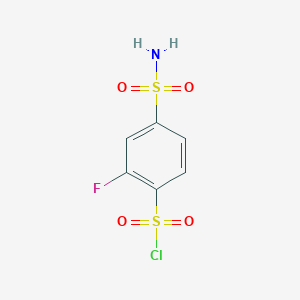
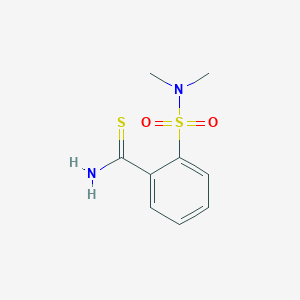
![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)
